2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid
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Overview
Description
2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid is an organic compound with the molecular formula C(_7)H(_5)F(_3)O(_3)S This compound features a furan ring substituted with a methyl group, a trifluoromethylthio group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dihydroxy-2,5-dimethylhexane.
Introduction of the Trifluoromethylthio Group:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO(_2)) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxaldehyde or 2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid.
Reduction: Products include 2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-methanol.
Substitution: Products vary depending on the nucleophile used, such as 2-methyl-5-[(trifluoromethyl)amino]furan-3-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethylthio groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals.
Medicine
Potential medicinal applications include the development of new drugs with improved pharmacokinetic properties. The trifluoromethylthio group is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance binding affinity and selectivity towards these targets, leading to specific biological effects. The carboxylic acid group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-[(trifluoromethyl)thio]furan-3-carboxylic acid: Similar structure but lacks the trifluoromethylthio group.
2-methyl-5-[(trifluoromethyl)sulfanyl]thiophene-3-carboxylic acid: Similar but with a thiophene ring instead of a furan ring.
2-methyl-5-[(trifluoromethyl)sulfanyl]benzene-3-carboxylic acid: Similar but with a benzene ring instead of a furan ring.
Uniqueness
The uniqueness of 2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid lies in its combination of a furan ring with a trifluoromethylthio group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2408968-98-7 |
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Molecular Formula |
C7H5F3O3S |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
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